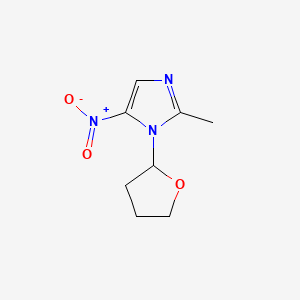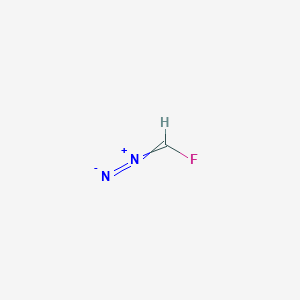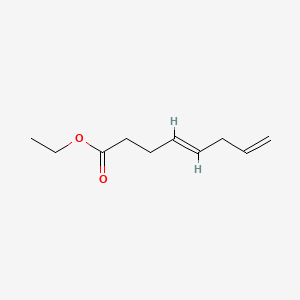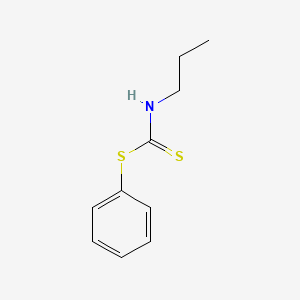
Phenyl propyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl propyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its versatile applications in various fields, including agriculture, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl propyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{CS}_2 + \text{R’-X} \rightarrow \text{R-N(CS)_2-R’} + \text{HX} ] where R represents the phenyl group, and R’ represents the propyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: Phenyl propyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides.
Reduction: Reduction reactions can convert dithiocarbamates back to their corresponding amines and carbon disulfide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Thiuram disulfides.
Reduction: Amines and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
科学的研究の応用
Phenyl propyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
作用機序
The mechanism of action of phenyl propyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasmic constituents. This inhibition is facilitated by the formation of stable complexes with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺) .
類似化合物との比較
Phenyl propyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Manganese ethylenebisdithiocarbamate
Uniqueness: this compound is unique due to its specific phenyl and propyl substituents, which confer distinct chemical properties and reactivity compared to other dithiocarbamates.
特性
CAS番号 |
73622-77-2 |
|---|---|
分子式 |
C10H13NS2 |
分子量 |
211.4 g/mol |
IUPAC名 |
phenyl N-propylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChIキー |
WHLCFAJLUWTIBP-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=S)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
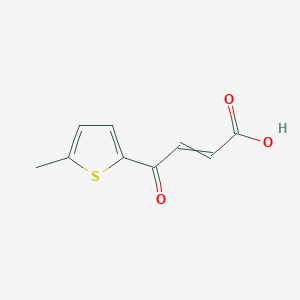
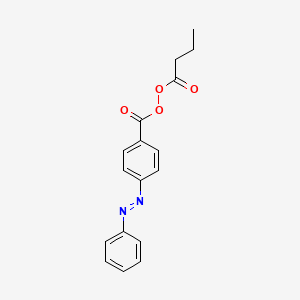
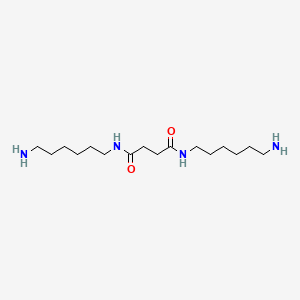
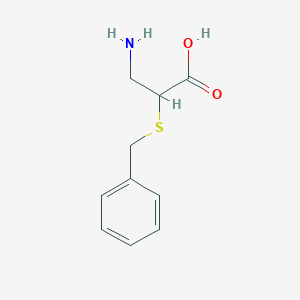
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
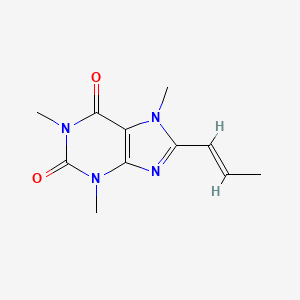

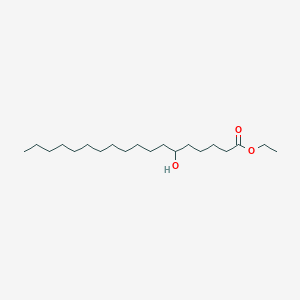
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
